molecular formula C11H15ClFN B6196094 2-[(2-fluorophenyl)methyl]pyrrolidine hydrochloride CAS No. 2680541-76-6

2-[(2-fluorophenyl)methyl]pyrrolidine hydrochloride

Cat. No.: B6196094
CAS No.: 2680541-76-6
M. Wt: 215.7
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Description

2-[(2-fluorophenyl)methyl]pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 2-fluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-fluorophenyl)methyl]pyrrolidine hydrochloride typically involves the reaction of 2-fluorobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-fluorophenyl)methyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[(2-fluorophenyl)methyl]pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-fluorophenyl)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The pyrrolidine ring contributes to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.

    2-fluorobenzyl chloride: A precursor in the synthesis of fluorinated aromatic compounds.

    N-methylpyrrolidine: A derivative of pyrrolidine with a methyl group attached to the nitrogen atom.

Uniqueness

2-[(2-fluorophenyl)methyl]pyrrolidine hydrochloride is unique due to the presence of both the fluorophenyl and pyrrolidine moieties, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, while the pyrrolidine ring provides structural rigidity and potential for stereoisomerism.

Properties

CAS No.

2680541-76-6

Molecular Formula

C11H15ClFN

Molecular Weight

215.7

Purity

95

Origin of Product

United States

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